molecular formula C14H23NO5S B2753102 (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid CAS No. 2503155-10-8

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid

Cat. No.: B2753102
CAS No.: 2503155-10-8
M. Wt: 317.4
InChI Key: DVHNWQNGJCCFDS-DTPOWOMPSA-N
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Description

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxolane ring, a phenylethanamine moiety, and a sulfuric acid component. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine involves several steps, starting from readily available precursors. One common method involves the alkylation of a phenylethanamine derivative with an oxolane-containing reagent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine group, followed by the addition of the oxolane reagent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomeric purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .

Scientific Research Applications

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine lies in its specific combination of an oxolane ring and a phenylethanamine moiety, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound for stereochemical studies and applications in various fields .

Properties

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)/t13-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHNWQNGJCCFDS-DTPOWOMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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